2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole
Description
2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Properties
Molecular Formula |
C18H12F3NO2 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-phenyl-2'-(trifluoromethyl)spiro[4H-1,2-oxazole-5,4'-chromene] |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)16-11-17(13-8-4-5-9-15(13)23-16)10-14(22-24-17)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI Key |
PXMXKQCTLQOPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC12C=C(OC3=CC=CC=C23)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole typically involves multi-step organic reactions. One common method involves the reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with azomethine ylides generated in situ from benzylamines and isatins. This reaction is carried out by refluxing in dichloromethane (CH₂Cl₂) for 24 hours . Another approach involves the three-component reaction of 3-nitro-2-(trifluoromethyl)-2H-chromene, isatins, and L-phenylglycine in ethanol (EtOH) at 60°C for 5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4H-Chromene Derivatives: These compounds share a similar chromene backbone but differ in their substituents and spiro linkages.
Spirooxindoles: These compounds have a spiro linkage involving an oxindole moiety and exhibit similar biological activities.
Uniqueness
What sets 2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole apart is its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for medicinal chemistry and drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
